ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of pyridine-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Oxidation: Formation of ethyl 5-oxo-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate.
Reduction: Formation of ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazoline-1-carboxylate.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
Ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly as anti-inflammatory or anticancer agents.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and pyrazole groups can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate: Lacks the pyridin-3-yl group.
Ethyl 5-hydroxy-3-methyl-5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate: Has the pyridin-2-yl group instead of pyridin-3-yl.
Uniqueness
Ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate is unique due to the presence of the pyridin-3-yl group, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C12H15N3O3 |
---|---|
Molecular Weight |
249.27g/mol |
IUPAC Name |
ethyl 5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazole-1-carboxylate |
InChI |
InChI=1S/C12H15N3O3/c1-3-18-11(16)15-12(17,7-9(2)14-15)10-5-4-6-13-8-10/h4-6,8,17H,3,7H2,1-2H3 |
InChI Key |
WSXGICXFOHUKBU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(CC(=N1)C)(C2=CN=CC=C2)O |
Canonical SMILES |
CCOC(=O)N1C(CC(=N1)C)(C2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.